molecular formula C8H8N2O B12888098 4-acetyl-5-methyl-1H-pyrrole-3-carbonitrile

4-acetyl-5-methyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12888098
M. Wt: 148.16 g/mol
InChI Key: WABFIGPUPYDVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-5-methyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with acetyl, methyl, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-5-methyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-5-methyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-acetyl-5-methyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-5-methyl-1H-pyrrole-2-carbonitrile: Similar structure but with a different position of the nitrile group.

    4-acetyl-5-methyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

    5-methyl-1H-pyrrole-3-carbonitrile: Lacks the acetyl group.

Uniqueness

4-acetyl-5-methyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4-acetyl-5-methyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-5-8(6(2)11)7(3-9)4-10-5/h4,10H,1-2H3

InChI Key

WABFIGPUPYDVON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN1)C#N)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.